6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine
CAS No.: 139758-69-3
Cat. No.: VC21364286
Molecular Formula: C9H10IN5O
Molecular Weight: 331.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139758-69-3 |
|---|---|
| Molecular Formula | C9H10IN5O |
| Molecular Weight | 331.11 g/mol |
| IUPAC Name | 9-[[(Z)-3-iodoprop-2-enoxy]methyl]purin-6-amine |
| Standard InChI | InChI=1S/C9H10IN5O/c10-2-1-3-16-6-15-5-14-7-8(11)12-4-13-9(7)15/h1-2,4-5H,3,6H2,(H2,11,12,13)/b2-1- |
| Standard InChI Key | MASBGTDCOLNPIY-UPHRSURJSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)COC/C=C\I)N |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N |
Introduction
Chemical Identity and Structural Characteristics
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine, also known as 9-Ipoma or 9-(((-3-Iodo-2-propenyl)oxy)methyl)adenine, is a synthetic purine derivative identified by the Chemical Abstracts Service (CAS) registration number 139758-69-3 . The compound belongs to a class of molecules known as acyclonucleosides, which are characterized by their nucleobase (in this case, adenine) attached to a non-sugar moiety instead of the traditional ribose or deoxyribose found in nucleosides.
Nomenclature and Identifiers
The compound is recognized by several systematic and common names in scientific literature. The following table presents the key identifiers and nomenclature associated with this compound:
| Parameter | Value |
|---|---|
| CAS Registry Number | 139758-69-3 |
| IUPAC Name | 9-[[(Z)-3-iodoprop-2-enoxy]methyl]purin-6-amine |
| Common Names | 9-Ipoma, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine, 9-(((-3-Iodo-2-propenyl)oxy)methyl)adenine |
| Molecular Formula | C₉H₁₀IN₅O |
| Molecular Weight | 331.11 g/mol |
| Standard InChI | InChI=1S/C9H10IN5O/c10-2-1-3-16-6-15-5-14-7-8(11)12-4-13-9(7)15/h1-2,4-5H,3,6H2,(H2,11,12,13)/b2-1- |
| Standard InChIKey | MASBGTDCOLNPIY-UPHRSURJSA-N |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)COC/C=C\I)N |
The compound can be structurally considered as a derivative of adenine, with an (Z)-3-iodo-2-propenyloxymethyl group attached at the N9 position of the purine ring system .
Structural Features
The molecular structure of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine consists of several key components:
-
A purine core (adenine) with an amino group at position 6
-
A methylene oxymethyl linker attached to the N9 position of the purine
-
A (Z)-3-iodo-2-propenyl group (also called (Z)-3-iodoallyl) attached to the oxymethyl linker
The (Z) designation indicates the stereochemistry around the carbon-carbon double bond in the propenyl group, with the iodine atom and the oxymethyl group positioned on the same side of the double bond .
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Molecular Weight | 331.11 g/mol |
| Solubility | Likely soluble in polar organic solvents; limited water solubility |
| Appearance | Crystalline solid |
Chemical Reactivity
The compound's reactivity is primarily defined by:
-
The purine ring system, which can participate in various biochemical interactions
-
The amino group at position 6, which can act as a hydrogen bond donor
-
The iodo-alkenyl group, which presents opportunities for further chemical modifications
-
The ether linkage, which provides stability and specific conformational properties
Synthesis and Preparation
The synthesis of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine typically involves multiple steps, starting from commercially available adenine or other purine derivatives.
General Synthetic Approach
The preparation of this compound follows a synthetic strategy similar to that used for other unsaturated acyclonucleosides, as described in related research . The general approach involves:
-
Nucleophilic substitution reactions to attach the oxymethyl linker to the purine base
-
Introduction of the unsaturated alkyl chain
-
Stereoselective introduction of the iodine atom to achieve the desired (Z) configuration
Specific Synthetic Route
Based on the available literature, a specific synthetic pathway to 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine can be outlined as follows:
-
Preparation of a propargyloxy intermediate: 9-[(propargyloxy)methyl]adenine
-
Conversion of this intermediate to a 5'-tributylstannyl derivative
-
Iododestannylation to yield the final (Z)-3-iodo-2-propenyl compound
This synthetic sequence is supported by research on similar compounds, where it was reported that "9-[(propargyloxy)methyl]adenine (5) analogues were converted to the corresponding 5'-tributylstannyl intermediates (9), which gave 9-[[[(Z)-5-iodo-5-propenyl]oxy]methyl]adenine (10) after iododestannylation" .
Biological Activities and Applications
The biological properties of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine have been the subject of scientific investigation, though comprehensive studies are somewhat limited. Available data suggests potential applications in several biomedical areas.
Anticancer Activity
Similar unsaturated acyclonucleosides, including the angustmycin A analogue, have shown inhibitory effects on cancer cell growth, albeit at minimal levels . The specific anticancer potential of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine would require further investigation, but the existing data on related compounds suggests possible cytostatic properties.
Antiviral Properties
Research on structurally related compounds has identified potential antiviral activities. For instance, the angustmycin A analogue provided approximately 50% protection against HIV at 10⁻⁴ M concentrations . This suggests that 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine might also possess antiviral properties that warrant further exploration.
Metabolic Studies
The metabolism of related iodinated purine derivatives has been studied. For example, biodistribution results of [¹²⁵I]-labeled analogues in mice indicated that these compounds are readily metabolized via deiodination in vivo, possibly by serving as substrates for the enzyme S-adenosyl-L-homocysteine hydrolase . This suggests that 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine might follow similar metabolic pathways.
Comparative Analysis with Related Compounds
To better understand the significance and potential applications of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine, it is instructive to compare it with structurally related compounds that have established pharmaceutical applications.
Comparison with Acyclic Nucleoside Phosphonates
Acyclic nucleoside phosphonates such as tenofovir ([(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid) have become important antiviral agents . While 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine lacks the phosphonate group, its structural similarity to the adenine portion and acyclic side chain of tenofovir suggests potential for similar binding interactions with viral enzymes.
Comparison with Other Unsaturated Acyclonucleosides
Several unsaturated acyclonucleosides have been synthesized and tested for biological activities. The following table compares some of these related compounds:
| Compound | Structure Variation | Reported Activity |
|---|---|---|
| 9-[(propargyloxy)methyl]adenine | Triple bond instead of (Z)-iodoalkene | Precursor to iodinated derivatives |
| 9-[(propargyloxy)methyl]-6-chloropurine | 6-chloro instead of 6-amino group; triple bond | Inhibition of cancer cell growth |
| 9-[(propargyloxy)methyl]-6-mercaptopurine | 6-mercapto instead of 6-amino group; triple bond | Inhibition of cancer cell growth |
| 9-[(propargyloxy)methyl]azathioprine | Complex substitution; triple bond | 14% cancer cell death in vitro |
| 9-[[[(Z)-5-iodo-5-propenyl]oxy]methyl]adenine (angustmycin A analogue) | Similar to target compound but with different position of iodine | 50% protection against HIV at 10⁻⁴ M; inhibition of cancer cell growth |
This comparative analysis highlights the potential pharmacological relevance of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine within the broader context of structurally related compounds .
Research Implications and Future Directions
The unique structural features of 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine suggest several promising avenues for future research:
Radiopharmaceutical Applications
Given that related iodinated compounds have been prepared as radiolabeled congeners (e.g., [¹²⁵I]-labeled analogues), 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine could potentially serve as a precursor for radiopharmaceuticals or as a metabolic marker in biological studies .
Structure-Activity Relationship Studies
The compound provides an opportunity for structure-activity relationship studies to better understand how specific structural features contribute to biological activities. Systematic modifications of the iodoalkene moiety, the linker length, or the purine base could yield valuable insights for drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume